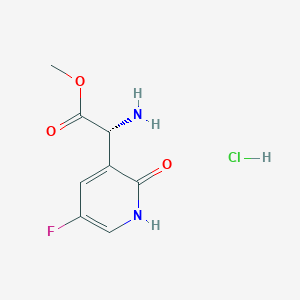

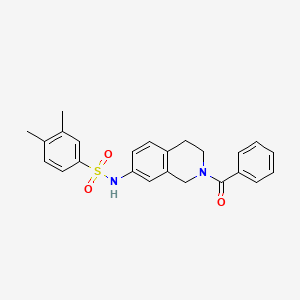

![molecular formula C21H22N2O5S2 B2873254 (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007027-71-5](/img/structure/B2873254.png)

(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as 2-aminothiazoles . These are significant in medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Scientific Research Applications

Aldose Reductase Inhibitors

A significant application of thiazolidinone derivatives, such as the one , is in the development of aldose reductase inhibitors. These compounds have shown potential as novel drugs for treating diabetic complications. Specifically, methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate derivatives exhibited high aldose reductase inhibitory potency, which is vital in managing diabetic conditions (Sher Ali et al., 2012).

Synthesis of Novel Heterocycles

Thiazolidinone compounds, including those with benzylsulfonyl groups, are integral in synthesizing new heterocyclic compounds. These compounds are key in developing pharmaceuticals with varied applications. For instance, chiral 2-thiazolines have been synthesized for potential applications in medicinal chemistry (R. Aitken et al., 1997).

Corrosion Inhibition

Thiazoles, like the compound , have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This makes them valuable in industrial applications where metal preservation is crucial (M. Quraishi & H. Sharma, 2005).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid compounds, which are structurally similar to the compound of interest, have been synthesized and tested for their antimicrobial activities. They have shown effectiveness against human epidemic causing bacterial strains, indicating their potential use in treating various infections (N. Mishra et al., 2019).

Anti-inflammatory and Anticancer Properties

Thiazolidinone derivatives, such as the compound discussed, have been evaluated for their anti-inflammatory and anticancer activities. This includes research into their effectiveness as dual inhibitors of key enzymes involved in inflammatory processes and cancer cell proliferation (P. Unangst et al., 1994).

Electrophysiological Activity

N-substituted imidazolylbenzamides, structurally related to the compound , have been studied for their cardiac electrophysiological activity, particularly as class III agents. This indicates the potential of such compounds in developing treatments for heart-related conditions (T. K. Morgan et al., 1990).

Properties

IUPAC Name |

methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-14-9-15(2)20-17(10-14)23(11-19(25)28-3)21(29-20)22-18(24)13-30(26,27)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPZTDLOOSXCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2873173.png)

![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)